Cas no 2034507-43-0 (3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}propan-1-one)

3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}propan-1-one structure
2034507-43-0 structure
Product name:3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}propan-1-one
CAS No:2034507-43-0
MF:C18H21N3O3S
MW:359.44264292717
CID:6076801
PubChem ID:119103046

3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}propan-1-one
    • 3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one
    • 2034507-43-0
    • AKOS026695480
    • F6526-0129
    • 3-(benzenesulfonyl)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one
    • 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one
    • Inchi: 1S/C18H21N3O3S/c22-18(8-11-25(23,24)16-4-2-1-3-5-16)20-9-10-21-15(13-20)12-17(19-21)14-6-7-14/h1-5,12,14H,6-11,13H2
    • InChI Key: UJEQXCQEOALCTK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(CCC(N1CCN2C(C1)=CC(C1CC1)=N2)=O)(=O)=O

Computed Properties

  • Exact Mass: 359.13036271g/mol
  • Monoisotopic Mass: 359.13036271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 80.6Ų

3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6526-0129-5mg
3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one
2034507-43-0
5mg
$103.5 2023-09-08
Life Chemicals
F6526-0129-3mg
3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one
2034507-43-0
3mg
$94.5 2023-09-08
Life Chemicals
F6526-0129-15mg
3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one
2034507-43-0
15mg
$133.5 2023-09-08
Life Chemicals
F6526-0129-1mg
3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one
2034507-43-0
1mg
$81.0 2023-09-08
Life Chemicals
F6526-0129-5μmol
3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one
2034507-43-0
5μmol
$94.5 2023-09-08
Life Chemicals
F6526-0129-10μmol
3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one
2034507-43-0
10μmol
$103.5 2023-09-08
Life Chemicals
F6526-0129-4mg
3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one
2034507-43-0
4mg
$99.0 2023-09-08
Life Chemicals
F6526-0129-10mg
3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one
2034507-43-0
10mg
$118.5 2023-09-08
Life Chemicals
F6526-0129-20mg
3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one
2034507-43-0
20mg
$148.5 2023-09-08
Life Chemicals
F6526-0129-30mg
3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one
2034507-43-0
30mg
$178.5 2023-09-08

Additional information on 3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}propan-1-one

Introduction to 3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one and Its Significance in Modern Chemical Biology

The compound with the CAS number 2034507-43-0, specifically 3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered attention in recent years due to its potential applications in drug discovery and molecular medicine. The synergistic arrangement of functional groups—such as the benzenesulfonyl moiety and the fused pyrazolo[1,5-a]pyrazin core—provides a unique chemical scaffold that may facilitate interactions with biological targets, making it a promising candidate for further exploration.

In the realm of chemical biology, the development of novel heterocyclic compounds is of paramount importance. Heterocyclic structures are ubiquitous in natural products and pharmaceuticals, often serving as key pharmacophores due to their ability to engage with biological macromolecules in specific ways. The 3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one molecule exemplifies this trend by combining a rigid aromatic system with a nitrogen-rich heterocycle. Such combinations are frequently explored for their potential to modulate enzyme activity or receptor binding affinity.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for bioactive molecules. The structural features of 3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one make it an attractive subject for virtual screening campaigns aimed at identifying novel therapeutic agents. The presence of multiple hydrogen bond donors and acceptors within its structure suggests that it may exhibit significant binding interactions with proteins or nucleic acids. This property is particularly valuable in the context of designing small-molecule inhibitors or modulators for therapeutic purposes.

The benzenesulfonyl group is a well-documented pharmacophore in medicinal chemistry, often employed to enhance solubility and metabolic stability while simultaneously improving binding affinity. Its incorporation into the 3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one scaffold likely contributes to its overall bioactivity profile. Moreover, the fused pyrazolo[1,5-a]pyrazin system introduces additional nitrogen atoms that can participate in hydrogen bonding or coordinate with metal ions—a feature that may be exploited in designing molecules with specific biological functions.

One of the most compelling aspects of this compound is its potential to serve as a building block for more complex derivatives. By modifying specific functional groups or introducing additional substituents, chemists can fine-tune its properties to meet specific biological requirements. For instance, the 2-cyclopropyl substituent may influence electronic distributions or steric interactions within the molecule; alterations to this group could reveal new insights into its mechanism of action or enhance its pharmacological efficacy.

The synthesis of such intricate molecules often presents significant challenges due to their structural complexity. However, modern synthetic methodologies have made considerable progress in addressing these hurdles. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled the efficient construction of large-scale libraries of heterocyclic compounds. The preparation of 3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one would likely benefit from these advances.

In addition to its synthetic appeal,3-(benzenesulfonyl)-1-{2-cyclopropyl-4H,5H,6H...

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